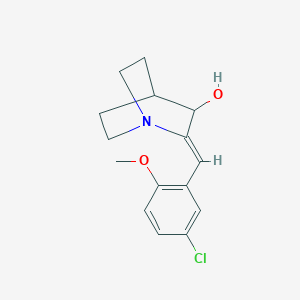![molecular formula C12H19NOS2 B5317041 N-[2-(tert-butylthio)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5317041.png)
N-[2-(tert-butylthio)ethyl]-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(tert-butylthio)ethyl]-2-(2-thienyl)acetamide, also known as TETA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TETA is a thiol-based compound that belongs to the class of thioacetamides. It has been found to exhibit various biological activities that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-[2-(tert-butylthio)ethyl]-2-(2-thienyl)acetamide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. This compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress. This compound has also been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to scavenge free radicals and reduce oxidative stress. This compound has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(tert-butylthio)ethyl]-2-(2-thienyl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other thiol-based compounds. However, this compound has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. In addition, this compound has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the research on N-[2-(tert-butylthio)ethyl]-2-(2-thienyl)acetamide. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the investigation of this compound's potential as an anticancer agent. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of N-[2-(tert-butylthio)ethyl]-2-(2-thienyl)acetamide involves the reaction of 2-thiopheneacetyl chloride with tert-butylthioethylamine in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-[2-(tert-butylthio)ethyl]-2-(2-thienyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer activities. This compound has also been investigated for its neuroprotective effects and its ability to improve cognitive function.
Propriétés
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS2/c1-12(2,3)16-8-6-13-11(14)9-10-5-4-7-15-10/h4-5,7H,6,8-9H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZBJYZMAPCXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile hydrochloride](/img/structure/B5316966.png)
![N-{1-[1-(4-aminopyrimidin-2-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5316977.png)
![N-(5-methyl-3-isoxazolyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5316985.png)
![3-methyl-7-[(2-methylphenoxy)acetyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5316996.png)
![methyl 2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5316998.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5317006.png)

![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5317016.png)
![1-{3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5317024.png)
![N-{1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5317031.png)

![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B5317035.png)
![6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5317048.png)
![N-(3-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5317057.png)